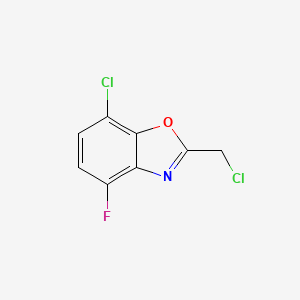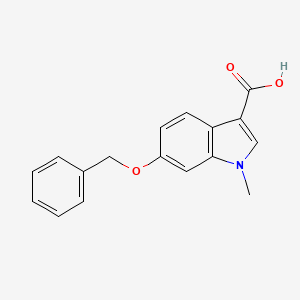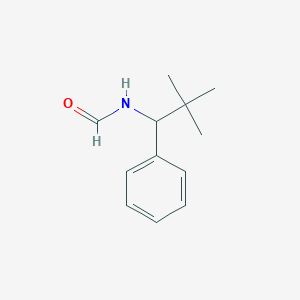
2-Methyl-4-(trimethylstannyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trimethylstannyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a trimethylstannyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine typically involves the stannylation of a pyrimidine precursor. One common method is the reaction of 2-methyl-4-chloropyrimidine with trimethylstannyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(trimethylstannyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents). These reactions are typically carried out in polar aprotic solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways.
Material Science:
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(trimethylstannyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to nucleic acids themselves, thereby interfering with their function. The trimethylstannyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(tributylstannyl)pyrimidine: Similar in structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-Methyl-4-chloropyrimidine: The precursor used in the synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine.
2-Methyl-4-(trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
This compound is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity. This makes it a valuable compound in various synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C8H14N2Sn |
|---|---|
Peso molecular |
256.92 g/mol |
Nombre IUPAC |
trimethyl-(2-methylpyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2.3CH3.Sn/c1-5-6-3-2-4-7-5;;;;/h2-3H,1H3;3*1H3; |
Clave InChI |
INGZZHXOCZKMMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)











